Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate
Description
Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate is a complex organic compound that features a combination of indole, carbamate, and hydrazinecarbonyl groups
Properties
CAS No. |
72156-66-2 |
|---|---|
Molecular Formula |
C25H31N5O4 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C25H31N5O4/c1-25(2,3)34-24(33)29-21(14-17-15-27-19-12-8-7-11-18(17)19)22(31)28-20(23(32)30-26)13-16-9-5-4-6-10-16/h4-12,15,20-21,27H,13-14,26H2,1-3H3,(H,28,31)(H,29,33)(H,30,32) |
InChI Key |
SLXMQERYTLTDTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves:
- Protection of amino acid derivatives with tert-butyl carbamate (Boc) groups to stabilize amine functionalities.
- Formation of hydrazinecarbonyl intermediates.
- Coupling with phenyl-ethyl and indol-3-yl moieties via carbamoyl linkages.
- Use of phase-transfer catalysis and alkylation reactions to introduce side chains and complete the molecular framework.
These steps are often carried out under controlled conditions using specific reagents and solvents to optimize yield and purity.
Detailed Preparation Steps
Starting Materials and Protection
- The synthesis often begins with N-BOC-D-Serine or related Boc-protected amino acids as starting materials.
- The Boc group (tert-butyloxycarbonyl) protects the amine group during subsequent reactions, preventing unwanted side reactions.
Formation of Mixed Acid Anhydride
- The Boc-protected amino acid is converted into a mixed acid anhydride using isobutyl chlorocarbonate (i-BuOCOCl) .
- N-methylmorpholine (NMM) acts as the acid-binding agent in this step.
- This intermediate is reactive towards nucleophiles and facilitates amide bond formation.
Condensation with Benzylamine Derivatives
- The mixed acid anhydride is reacted with benzene methanamine (benzylamine) in anhydrous ethyl acetate.
- This condensation forms the carbamoyl linkage essential for the target compound's structure.
Phase-Transfer Catalysis Alkylation
- The intermediate (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate undergoes alkylation under phase-transfer catalysis conditions.
- Tetrabutylammonium bromide (n-Bu4N+Br−) is used as the phase-transfer catalyst.
- Potassium hydroxide (KOH) serves as the base.
- Methyl sulfate is the alkylating agent.
- The reaction is carried out in ethyl acetate at controlled temperatures (typically below 10 °C initially, then allowed to warm to 15–20 °C).
- After reaction completion, the mixture is worked up by aqueous extraction and crystallization to isolate the product with high yield (95–97%).
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Mixed acid anhydride formation | N-BOC-D-Serine + i-BuOCOCl + NMM in ethyl acetate | Not specified | Formation of active intermediate |
| Condensation with benzylamine | Benzylamine in anhydrous ethyl acetate | Not specified | Forms carbamoyl intermediate |
| Phase-transfer catalysis alkylation | Tetrabutylammonium bromide, KOH, methyl sulfate, ethyl acetate, 5–20 °C | 95–97 | High yield, crystallization purification |
Additional Synthetic Notes and Variations
- The molar ratio of the phase-transfer catalyst to the intermediate is critical, typically 1:0.025 to 1:0.2.
- Cooling during alkylation helps control reaction rate and selectivity.
- The final compound's purity is ensured by successive washing with dilute hydrochloric acid, saturated sodium bicarbonate, and water before solvent evaporation and crystallization.
- The synthetic route can be adapted from methods used in the preparation of related t-butyl carbamate derivatives and lacosamide intermediates, as described in patent CN102020589B and US Patent 20080027137.
Structural and Chemical Characteristics
- The compound contains hydrazinecarbonyl and carbamoyl functional groups linked to a phenyl-ethyl and indol-3-yl backbone.
- The Boc group provides stability and facilitates purification.
- The synthetic approach ensures stereochemical control, often yielding the (R)- or (S)-configuration depending on starting materials.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Boc Protection | N-BOC-D-Serine, i-BuOCOCl, NMM, ethyl acetate | Mixed acid anhydride intermediate |
| 2 | Amide Bond Formation | Benzylamine, anhydrous ethyl acetate | Carbamoyl intermediate |
| 3 | Phase-Transfer Catalysis Alkylation | Tetrabutylammonium bromide, KOH, methyl sulfate, ethyl acetate, 5–20 °C | Alkylated product, high purity and yield |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its properties make it suitable for applications in coatings, adhesives, and other specialty products .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate
- tert-butyl N-[1-(hydrazinecarbonyl)-1-methylethyl]carbamate
- tert-butyl N-[1-[[1-(hydrazinecarbonyl)-3-methylsulfanyl-propyl]carbamoyl]-2-(1H-indol-3-yl)ethyl]carbamate
Uniqueness
Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate is unique due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
- Molecular Formula : C14H21N3O3
- Molecular Weight : 279.34 g/mol
- CAS Number : 30189-48-1
- IUPAC Name : Tert-butyl N-[1-(hydrazinecarbonyl)-2-phenylethyl]carbamate
The compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes in the body. Notably, it has shown potential as an inhibitor of certain pathways involved in inflammation and neurodegenerative diseases.
Key Mechanisms:
- Inhibition of Cytokine Production : Studies indicate that this compound can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in neuroinflammatory responses .
1. Neuroprotective Effects
Research has highlighted the compound's ability to protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. In vitro studies demonstrated a reduction in cell death by approximately 20% when treated with the compound compared to untreated controls .
2. Antioxidant Properties
The compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property is particularly relevant for neuroprotection and could contribute to its efficacy in treating neurodegenerative conditions.
3. Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties, potentially acting as a chemotherapeutic agent by inducing apoptosis in cancer cells through various signaling pathways.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a controlled study using astrocyte cultures exposed to Aβ peptides, treatment with this compound resulted in significant neuroprotective effects. The reduction in cell death was attributed to the compound's ability to inhibit pro-inflammatory cytokines and enhance cellular resilience against oxidative stress .
Case Study 2: Anticancer Activity Assessment
A series of experiments were conducted to evaluate the anticancer properties of the compound against various cancer cell lines. Results indicated that the compound effectively induced apoptosis, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
Q & A
Q. Key Considerations :
- Purification via column chromatography to isolate intermediates.
- Use of anhydrous conditions for moisture-sensitive steps.
How can researchers optimize reaction conditions for asymmetric synthesis of this compound?
Advanced Research Question
Asymmetric synthesis requires precise control of stereochemistry:
- Catalytic Methods : Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) during Mannich or aldol reactions to induce enantioselectivity .
- Temperature and Solvent : Lower temperatures (0–5°C) in polar aprotic solvents (e.g., DMF) enhance stereochemical outcomes .
- Monitoring : Use chiral HPLC or circular dichroism (CD) to assess enantiomeric excess (ee) during optimization .
Data Contradiction Tip : If ee values plateau, reevaluate catalyst loading or solvent polarity.
What spectroscopic techniques are essential for characterizing this compound?
Basic Research Question
Critical techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for indole NH (~10 ppm), tert-butyl groups (1.2–1.4 ppm), and hydrazine carbonyls (160–170 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions.
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected ~550–600 g/mol) .
- IR Spectroscopy : Validate carbonyl stretches (1650–1750 cm⁻¹) and NH bends .
Validation : Compare spectral data with computational predictions (e.g., DFT) .
How can researchers resolve contradictions in NMR data arising from dynamic stereoisomerism?
Advanced Research Question
Dynamic processes (e.g., rotamer interconversion) complicate NMR interpretation:
- Variable-Temperature NMR : Cool samples to -40°C to "freeze" conformers and observe distinct peaks .
- X-ray Crystallography : Determine absolute configuration and confirm molecular geometry .
- Computational Modeling : Compare experimental NOESY correlations with molecular dynamics simulations .
Case Study : In tert-butyl carbamates, slow rotation around the C–N bond can split signals; VT-NMR resolves this .
What intermolecular interactions dominate the crystal packing of this compound?
Advanced Research Question
X-ray studies of related carbamates reveal:
- Hydrogen Bonds : N–H···O=C interactions between hydrazinecarbonyl and adjacent indole NH groups .
- π-π Stacking : Between phenyl and indole rings (3.5–4.0 Å distances) .
- van der Waals Forces : tert-butyl groups contribute to hydrophobic packing .
Table 1 : Key Crystallographic Parameters (Example from )
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Hydrogen Bonds | 2.89 Å (N–H···O) |
| π-π Distance | 3.7 Å |
How does the hydrazinecarbonyl moiety influence the compound’s reactivity in nucleophilic substitutions?
Advanced Research Question
The hydrazinecarbonyl group:
- Activates Electrophilic Sites : Enhances reactivity at adjacent carbonyls for acyl transfer reactions .
- Steric Effects : Bulky tert-butyl groups may hinder nucleophilic attack, requiring optimized leaving groups (e.g., triflate vs. chloride) .
- pH Sensitivity : Hydrazine derivatives are prone to hydrolysis under acidic conditions; maintain neutral pH during reactions .
Methodology : Monitor reactivity via LC-MS and adjust protecting groups as needed.
What strategies mitigate decomposition during long-term storage of this compound?
Basic Research Question
- Storage Conditions :
- Stabilizers : Add radical scavengers (e.g., BHT) if peroxide formation is suspected .
Validation : Periodic HPLC analysis to assess purity over time .
How can researchers validate the biological activity of this compound against computational predictions?
Advanced Research Question
- Docking Studies : Use software (e.g., AutoDock) to model interactions with target proteins (e.g., indole-binding enzymes) .
- In Vitro Assays : Test inhibition kinetics (IC₅₀) and compare with predicted binding affinities .
- Control Experiments : Include structurally similar carbamates to isolate pharmacophore effects .
Contradiction Analysis : If experimental IC₅₀ deviates from predictions, reevaluate force field parameters or solvation models.
What safety precautions are critical when handling this compound?
Basic Research Question
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential dust inhalation .
- First Aid : Immediate rinsing for spills (15+ minutes for eyes) .
Note : While not classified as hazardous, tertiary carbamates may degrade into reactive intermediates .
How do substituents on the indole ring affect the compound’s electronic properties?
Advanced Research Question
- Electron-Withdrawing Groups (EWGs) : Reduce indole’s electron density, altering redox potentials (e.g., –NO₂ decreases HOMO energy) .
- Electron-Donating Groups (EDGs) : Enhance π-π interactions in crystal packing .
- Quantitative Analysis : Use cyclic voltammetry or UV-Vis spectroscopy to correlate substituents with absorption/emission shifts .
Table 2 : Substituent Effects on λₘₐ₅ (Hypothetical Data)
| Substituent | λₘₐ₅ (nm) | HOMO (eV) |
|---|---|---|
| –H | 290 | -5.2 |
| –NO₂ | 315 | -5.8 |
| –OCH₃ | 275 | -4.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
